molecular formula C21H20O5 B6478706 (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate CAS No. 622823-70-5

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate

Cat. No.: B6478706
CAS No.: 622823-70-5
M. Wt: 352.4 g/mol
InChI Key: HFJGPKNLEKMGEY-ODLFYWEKSA-N
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Description

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate typically involves the condensation of 4-ethoxybenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy group or other substituents on the benzene ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Studies may focus on its effects on cellular processes, enzyme inhibition, or receptor binding. Its derivatives could be explored for their potential as therapeutic agents for various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in applications such as coatings, adhesives, or electronic devices.

Mechanism of Action

The mechanism of action of (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate
  • 2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate
  • 2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate

Uniqueness

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, or interaction with specific molecular targets compared to similar compounds with different substituents.

Properties

IUPAC Name

[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-4-24-15-7-5-14(6-8-15)11-19-20(22)17-10-9-16(12-18(17)26-19)25-21(23)13(2)3/h5-13H,4H2,1-3H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJGPKNLEKMGEY-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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